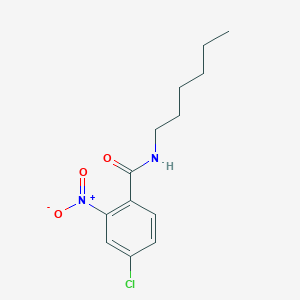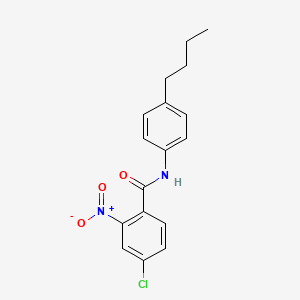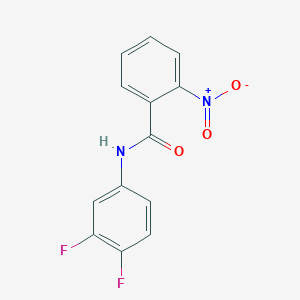![molecular formula C20H18N4O2 B11023785 1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-prolinamide](/img/structure/B11023785.png)
1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-{[2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyridine and quinoline moiety, which are often found in biologically active molecules. Its structure suggests potential utility in medicinal chemistry, particularly in the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-{[2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and quinoline intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include organometallic reagents, catalysts, and protecting groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-{[2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Its unique properties could be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of (2S)-1-{[2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
(2S)-1-{[2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE: shares similarities with other pyridine and quinoline derivatives, such as:
Uniqueness
What sets (2S)-1-{[2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE apart is its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2S)-1-(2-pyridin-2-ylquinoline-4-carbonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c21-19(25)18-9-5-11-24(18)20(26)14-12-17(16-8-3-4-10-22-16)23-15-7-2-1-6-13(14)15/h1-4,6-8,10,12,18H,5,9,11H2,(H2,21,25)/t18-/m0/s1 |
InChI Key |
APPDHZIGHCNKHF-SFHVURJKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11023703.png)


![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B11023717.png)



![2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11023751.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11023753.png)
![6-(2-chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B11023768.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B11023792.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11023793.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11023797.png)
![7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11023799.png)
